N'-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide
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Overview
Description
N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide typically involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids. One common method involves the reaction of 1,2-phenylenediamine with 4-hydroxybenzohydrazide under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-4-methoxyaniline
- N-(4-(1H-benzimidazol-2-yl)phenyl)acetamide
- N-(1H-benzimidazol-2-yl)-2-bromoethanone
Uniqueness
N’-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide is unique due to the presence of both the benzimidazole and hydroxybenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C14H12N4O2 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N'-(1H-benzimidazol-2-yl)-4-hydroxybenzohydrazide |
InChI |
InChI=1S/C14H12N4O2/c19-10-7-5-9(6-8-10)13(20)17-18-14-15-11-3-1-2-4-12(11)16-14/h1-8,19H,(H,17,20)(H2,15,16,18) |
InChI Key |
CDQJSPBTKYGCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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